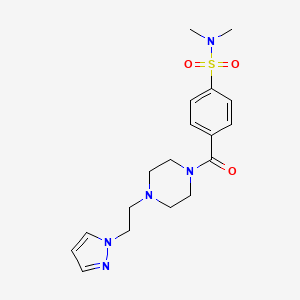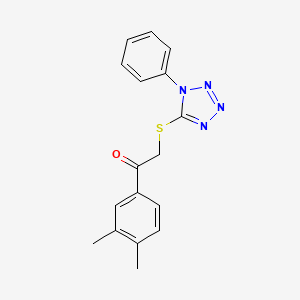
1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives, including compounds structurally related to 1-(3,4-dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, have been synthesized and evaluated for their anticandidal activity and cytotoxic effects. A study found that some of these compounds exhibit potent anticandidal properties with relatively weak cytotoxicities, indicating their potential for developing new antifungal treatments (Kaplancıklı et al., 2014).
Anticholinesterase Activities
Further research on tetrazole derivatives has also explored their anticholinesterase activities, which is crucial for treating diseases like Alzheimer's. The synthesis and evaluation of different 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazole-5-yl) thio]ethanone derivatives showed promising results, with specific compounds demonstrating significant inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for neurodegenerative disorders (Mohsen et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and antimicrobial evaluation of novel tetrazoles, including pyrimidine tetrazole derivatives, have shown significant pharmaceutical interest due to their diversity in usage and integral role in genetic material. These compounds exhibit strong antibacterial and antifungal activities against various strains, highlighting their potential as bases for developing new antimicrobial agents (Bhoge et al., 2021).
Heterocyclic Rearrangement
Research into the rearrangement of isoxazole derivatives to form oxadiazoles has shown the versatility of tetrazole compounds in synthesizing new chemical entities. This includes the conversion of 5-arylisoxazole-3-carboxylic acids into oxadiazoles through a series of transformations, demonstrating the potential of tetrazole derivatives in the synthesis of complex molecules for various applications (Potkin et al., 2012).
Sensor Applications
Tetrazole derivatives have been utilized in the development of colorimetric and fluorescent sensors for metal ions. A study on Schiff base sensors synthesized from tetrazole compounds revealed remarkable colorimetric response towards Fe(III) ions and a "turn-on" fluorescence behavior towards Al(III) ions, indicating the utility of these compounds in environmental monitoring and biochemical assays (Soufeena & Aravindakshan, 2019).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-8-9-14(10-13(12)2)16(22)11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXINYBIPDLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
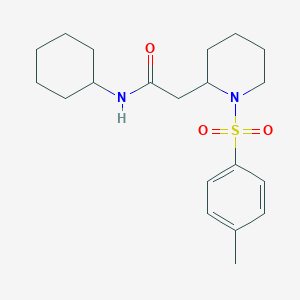
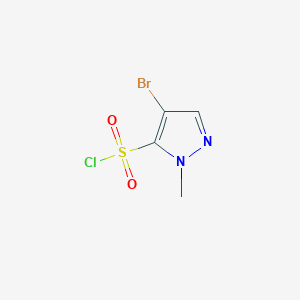
![2-{4-[(5-fluoro-4-{[(2,4,6-trifluorophenyl)methyl]imino}-1,4-dihydropyrimidin-2-yl)amino]-1H-pyrazol-1-yl}acetic acid](/img/structure/B2445378.png)

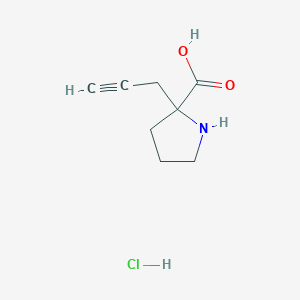
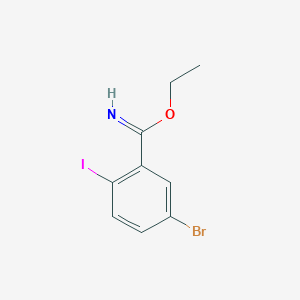
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2445384.png)
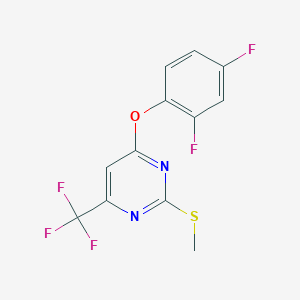

![2,4-dimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2445387.png)
![3-Methyl-4-piperidinoisoxazolo[5,4-d]pyrimidine](/img/structure/B2445389.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)
